
Methan-d3-aminium, N-(carboxymethyl)-N,N-di(methyl-d3)-, chloride (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methan-d3-aminium, N-(carboxymethyl)-N,N-di(methyl-d3)-, chloride (9CI) is a deuterium-labeled compound. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their physical and chemical properties. This compound is often used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methan-d3-aminium, N-(carboxymethyl)-N,N-di(methyl-d3)-, chloride (9CI) typically involves the incorporation of deuterium into the molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often require careful control of temperature, pressure, and pH to ensure the successful incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using deuterated starting materials. The process typically includes multiple purification steps to ensure the high purity of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is essential for confirming the incorporation of deuterium.
化学反应分析
Types of Reactions
Methan-d3-aminium, N-(carboxymethyl)-N,N-di(methyl-d3)-, chloride (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Methan-d3-aminium, N-(carboxymethyl)-N,N-di(methyl-d3)-, chloride (9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to investigate the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of deuterated drugs.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
作用机制
The mechanism of action of Methan-d3-aminium, N-(carboxymethyl)-N,N-di(methyl-d3)-, chloride (9CI) involves its interaction with molecular targets and pathways. The incorporation of deuterium can affect the compound’s binding affinity, stability, and metabolic profile. These changes can influence the compound’s biological activity and therapeutic potential.
相似化合物的比较
Similar Compounds
Crystal Violet-d6: Another deuterium-labeled compound used in scientific research.
Gentian Violet-d6: Similar to Crystal Violet-d6, used for similar applications.
Uniqueness
Methan-d3-aminium, N-(carboxymethyl)-N,N-di(methyl-d3)-, chloride (9CI) is unique due to its specific structure and the incorporation of deuterium at multiple positions. This makes it particularly useful for studying the effects of deuterium substitution on chemical and biological properties.
属性
分子式 |
C5H12ClNO2 |
|---|---|
分子量 |
162.66 g/mol |
IUPAC 名称 |
carboxymethyl-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H/i1D3,2D3,3D3; |
InChI 键 |
HOPSCVCBEOCPJZ-KYRNGWDOSA-N |
手性 SMILES |
[2H]C([2H])([2H])[N+](CC(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
规范 SMILES |
C[N+](C)(C)CC(=O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


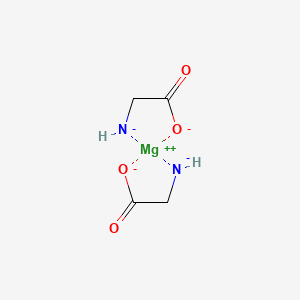
![3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B12349701.png)
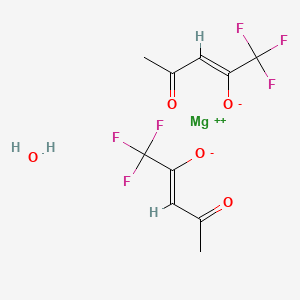
![5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,6-dioxo-1,3-diazinane-4-carboxylic acid](/img/structure/B12349708.png)
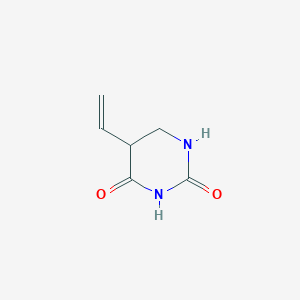
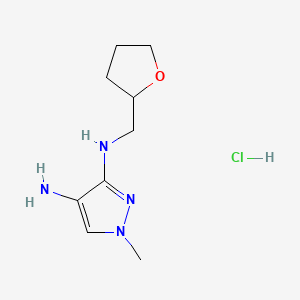
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(diethylamino)propan-1-one,monohydrochloride](/img/structure/B12349720.png)
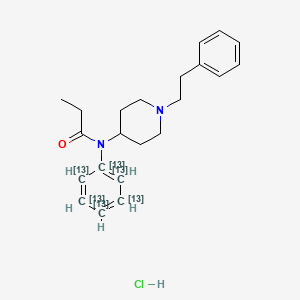
-](/img/structure/B12349736.png)
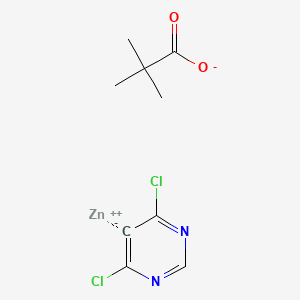


![9-Methoxy-7-(3,4,5-trimethoxyphenyl)-3a,4,4a,8a,9,9a-hexahydro-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B12349759.png)
![7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12349761.png)
